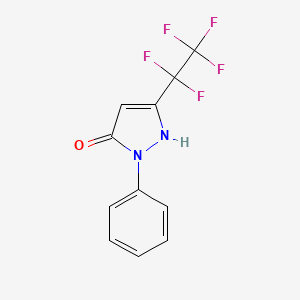

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

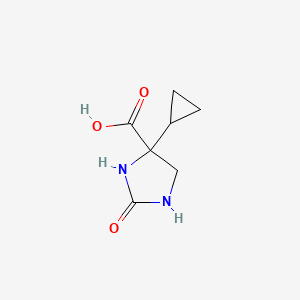

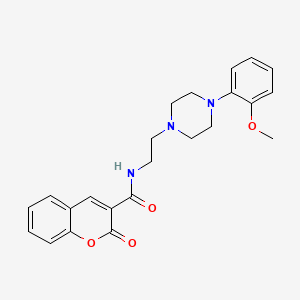

The compound “3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The pentafluoroethyl group is a highly electronegative group, which could significantly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring substituted with a phenyl group at the 1-position and a pentafluoroethyl group at the 3-position. The presence of the highly electronegative pentafluoroethyl group could significantly influence the compound’s electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl ring, and the pentafluoroethyl group. The pyrazole ring is a site of potential nucleophilic and electrophilic substitution. The pentafluoroethyl group is highly electronegative and could potentially undergo various perfluoroalkyl-specific reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pentafluoroethyl group could impart significant polarity to the molecule, affecting properties like solubility and boiling/melting points .科学研究应用

Synthesis of 1-Phenyl-1H-Pyrazole Derivatives : A study by Arbačiauskienė et al. (2009) utilized 1-phenyl-1H-pyrazol-3-ol as a versatile synthon for creating various 1-phenyl-1H-pyrazole derivatives. This process involved treatments like bromination and iodination, leading to the synthesis of halogenated derivatives, which were then used in palladium-catalyzed cross-coupling reactions to yield aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Tautomerism Studies : In another study by Arbačiauskienė et al. (2018), the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated. The research revealed its existence predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents, offering insights into the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

Efficient Synthetic Routes for Pyrazoles : Grünebaum et al. (2016) presented an improved synthesis method for trifluoromethyl substituted pyrazoles. This synthesis emphasized cost-effectiveness and the use of easily available materials, highlighting the importance of practical and economical approaches in chemical synthesis (Grünebaum et al., 2016).

Catalyst-Free Synthesis in Aqueous Media : Yao et al. (2007) described a method for synthesizing 4,4′-arylmethylene-bis(3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol) effectively in aqueous media without a catalyst. This approach underscores the trend towards environmentally benign procedures in chemical synthesis (Yao et al., 2007).

Regiocontrolled Methylation for Antipyrine Analogs : Nemytova et al. (2018) developed approaches for regiocontrolled N-, O-, and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols. This led to the synthesis of polyfluorinated antipyrine analogs with significant analgesic activity, demonstrating the compound's potential in pharmaceutical applications (Nemytova et al., 2018).

Antibacterial Activity Studies : Research by Leelakumar et al. (2022) on 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole revealed its antibacterial properties. This study synthesized various analogues and evaluated their antibacterial activity against different bacterial strains (Leelakumar et al., 2022).

安全和危害

未来方向

属性

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXHWCNJEFSBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)

![2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)

![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/no-structure.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)